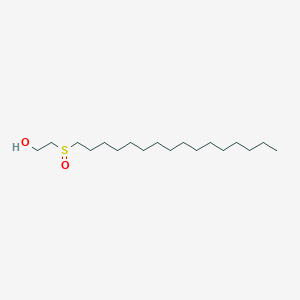
2-(Hexadecylsulfinyl)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexadecylsulfinyl)-ethanol is an organic compound characterized by a long alkyl chain attached to a sulfinyl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecylsulfinyl)-ethanol typically involves the oxidation of hexadecyl sulfide to hexadecyl sulfoxide, followed by the reaction with ethylene oxide. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure selective formation of the sulfoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The subsequent reaction with ethylene oxide can be optimized for yield and purity through the use of catalysts and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hexadecylsulfinyl)-ethanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: Hexadecyl sulfone.
Reduction: Hexadecyl sulfide.
Substitution: Esters or ethers of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and anti-corrosion agents.
Wirkmechanismus
The mechanism by which 2-(Hexadecylsulfinyl)-ethanol exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chain allows it to embed within the lipid bilayer, while the sulfinyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with other molecules. This amphiphilic nature enables it to modulate membrane fluidity and permeability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
- Hexadecyl sulfide
- Hexadecyl sulfone
- 2-(Hexadecylthio)-ethanol
Comparison: 2-(Hexadecylsulfinyl)-ethanol is unique due to the presence of both a sulfinyl group and a hydroxyl group, which confer distinct chemical reactivity and amphiphilic properties. Compared to hexadecyl sulfide, it has higher polarity and reactivity. Hexadecyl sulfone, while more oxidized, lacks the hydroxyl group, reducing its versatility in chemical reactions. 2-(Hexadecylthio)-ethanol, on the other hand, has a sulfur atom in place of the sulfinyl group, altering its chemical behavior and interaction with other molecules.
Eigenschaften
CAS-Nummer |
30491-24-8 |
|---|---|
Molekularformel |
C18H38O2S |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
2-hexadecylsulfinylethanol |
InChI |
InChI=1S/C18H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(20)18-16-19/h19H,2-18H2,1H3 |
InChI-Schlüssel |
KTTREPDTUQWRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















